tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate
CAS No.: 933477-81-7
Cat. No.: VC12017926
Molecular Formula: C12H21NO4S
Molecular Weight: 275.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933477-81-7 |
|---|---|
| Molecular Formula | C12H21NO4S |
| Molecular Weight | 275.37 g/mol |
| IUPAC Name | tert-butyl 2-(acetylsulfanylmethyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4S/c1-9(14)18-8-10-7-13(5-6-16-10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 |
| Standard InChI Key | GGVONQGWHHUDJV-UHFFFAOYSA-N |
| SMILES | CC(=O)SCC1CN(CCO1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(=O)SCC1CN(CCO1)C(=O)OC(C)(C)C |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Morpholine ring: A six-membered heterocycle containing one nitrogen and one oxygen atom, conferring polarity and hydrogen-bonding capacity.
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tert-Butyl carbamate (Boc) group: A bulky protecting group attached to the morpholine nitrogen, enhancing steric hindrance and stability under basic conditions.
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Acetylsulfanyl-methyl side chain: A sulfur-containing substituent at the 2-position of the morpholine ring, enabling nucleophilic and redox reactions.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 933477-81-7 |
| IUPAC Name | tert-Butyl 2-(acetylsulfanylmethyl)morpholine-4-carboxylate |
| Molecular Formula | C₁₂H₂₁NO₄S |
| Molecular Weight | 275.37 g/mol |
| SMILES | CC(=O)SCC1CN(CCO1)C(=O)OC(C)(C)C |
| InChIKey | GGVONQGWHHUDJV-UHFFFAOYSA-N |
The Boc group’s electron-withdrawing nature modulates the morpholine ring’s basicity, while the acetylsulfanyl moiety introduces thioester reactivity, facilitating acyl transfer reactions.
Spectroscopic and Computational Predictions
Though experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational models predict:
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Collision Cross Section (CCS): Ranges from 151.6–160.7 Ų across adducts ([M+H]⁺, [M+Na]⁺), indicating moderate molecular size and polarity .
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LogP: Estimated at 0.66, suggesting balanced lipophilicity for membrane permeability in biological systems.
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Topological Polar Surface Area (TPSA): ~59.0 Ų, consistent with moderate hydrogen-bonding capacity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of the morpholine core:
Step 1: Morpholine Ring Formation
Morpholine derivatives are often synthesized via cyclization of β-amino alcohols or nucleophilic ring-opening of epoxides. For example, reacting 2-chloroethylamine with glycolic acid under basic conditions yields the morpholine scaffold.
Step 2: Boc Protection
The morpholine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, ensuring selective reactivity at other positions.
Step 3: Acetylsulfanyl Incorporation
The acetylsulfanyl group is introduced via nucleophilic substitution or thioacetylation. A common approach involves reacting a bromomethyl-morpholine intermediate with potassium thioacetate (KSAc) in polar aprotic solvents (e.g., DMF).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0–25°C | 85–90% |
| Thioacetylation | KSAc, DMF, 60°C, 12h | 70–75% |
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by LC-MS and ¹H/¹³C NMR.
Chemical Reactivity and Functional Group Analysis
tert-Butyl Carbamate (Boc) Group
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Stability: Resists hydrolysis under basic conditions but cleavable with strong acids (e.g., HCl/dioxane) .
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Applications: Facilitates temporary nitrogen protection during multi-step syntheses, particularly in peptide chemistry.
Acetylsulfanyl-Methyl Substituent
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Thioester Dynamics: Undergoes transthioesterification with thiols or nucleophilic displacement at the sulfur atom.
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Redox Sensitivity: Susceptible to oxidation to sulfoxides or sulfones under aerobic conditions.
Morpholine Ring
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Basicity: pKa ~5–6 for the tertiary amine, enabling protonation in physiological environments.
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Conformational Flexibility: The chair conformation minimizes steric strain between the Boc group and acetylsulfanyl substituent.
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory tract irritation |
Comparison with Related Morpholine Derivatives
tert-Butyl 2-Formyl-2-methylmorpholine-4-carboxylate (CID 118905428)
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Key Difference: Replaces acetylsulfanyl with a formyl group.
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Reactivity: The aldehyde enables condensation reactions (e.g., Wittig, Grignard) .
(S)-tert-Butyl 2-(Hydroxymethyl)morpholine-4-carboxylate (CAS 135065-76-8)
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Key Difference: Hydroxymethyl substituent instead of acetylsulfanyl.
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Applications: Intermediate in synthesizing chiral ligands for asymmetric catalysis .
Future Research Directions
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Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways in vivo.
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Catalytic Applications: Explore use in asymmetric organocatalysis or metal-organic frameworks.
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Toxicology Profiles: Assess chronic exposure risks and ecotoxicological impacts.
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